N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine is a synthetic organic compound characterized by its unique structure, which includes a butyl group attached to a dodecapentaene backbone with an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine typically involves the reaction of a butylamine with a dodecapentaene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where the butyl or imine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyldodeca-2,4,6,8,10-pentaen-1-oxide, while reduction may produce N-butyldodeca-2,4,6,8,10-pentaen-1-amine.
Scientific Research Applications
N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine can be compared with other similar compounds, such as:
N-butyldodeca-2,4,6,8,10-pentaen-1-amine: This compound has an amine group instead of an imine group, which affects its reactivity and biological activity.
N-butyldodeca-2,4,6,8,10-pentaen-1-oxide:
N-butyldodeca-2,4,6,8,10-pentaen-1-aldehyde: This compound contains an aldehyde group, which influences its reactivity and use in synthesis.
This compound is unique due to its specific structure and the presence of the imine functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N |
---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-butyldodeca-2,4,6,8,10-pentaen-1-imine |
InChI |
InChI=1S/C16H23N/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2/h3,5,7-14,16H,4,6,15H2,1-2H3 |
InChI Key |
DOLUCBDBHRQCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC=CC=CC=CC=CC=CC |
Synonyms |
N-(dodec-2,4,6,8,10-pentaenylidene)-n-butylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.